molecular formula C22H29NO B11997575 (4-Octyloxy-benzylidene)-P-tolyl-amine CAS No. 41468-32-0

(4-Octyloxy-benzylidene)-P-tolyl-amine

Cat. No.: B11997575
CAS No.: 41468-32-0
M. Wt: 323.5 g/mol
InChI Key: MGCXMLKZHSEMFY-UHFFFAOYSA-N
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Description

(4-Octyloxy-benzylidene)-P-tolyl-amine is a Schiff base derivative characterized by a benzylidene moiety functionalized with an octyloxy chain at the para position and an aromatic p-tolylamine group. The octyloxy chain enhances solubility in nonpolar solvents and influences mesomorphic behavior, while the p-tolyl group contributes to steric and electronic modulation. Synthesis typically involves condensation reactions between 4-octyloxybenzaldehyde and p-toluidine under reflux conditions, often catalyzed by acids like acetic acid.

Properties

CAS No.

41468-32-0

Molecular Formula

C22H29NO

Molecular Weight

323.5 g/mol

IUPAC Name

N-(4-methylphenyl)-1-(4-octoxyphenyl)methanimine

InChI

InChI=1S/C22H29NO/c1-3-4-5-6-7-8-17-24-22-15-11-20(12-16-22)18-23-21-13-9-19(2)10-14-21/h9-16,18H,3-8,17H2,1-2H3

InChI Key

MGCXMLKZHSEMFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Alkylation of 4-Hydroxybenzaldehyde

The aldehyde precursor, 4-octyloxybenzaldehyde, is synthesized via nucleophilic substitution of 4-hydroxybenzaldehyde with 1-bromooctane under basic conditions.

Reaction Conditions

  • Substrates : 4-Hydroxybenzaldehyde (1.0 equiv), 1-bromooctane (1.2 equiv)

  • Base : Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Solvent : Anhydrous dimethylformamide (DMF) or acetone

  • Temperature : 80–100°C under reflux

  • Time : 12–24 hours

The reaction proceeds via deprotonation of the phenolic -OH group by K₂CO₃, followed by nucleophilic attack of the alkoxide on 1-bromooctane. Post-reaction, the mixture is filtered to remove salts, and the solvent is evaporated. The crude product is purified via vacuum distillation or recrystallization from ethanol/water.

Characterization Data

PropertyValue
Yield65–75%
Melting Point45–48°C
¹H NMR (CDCl₃)δ 9.85 (s, 1H, CHO), 7.85 (d, J = 8.6 Hz, 2H), 6.95 (d, J = 8.6 Hz, 2H), 3.95 (t, J = 6.5 Hz, 2H), 1.75–1.25 (m, 12H), 0.88 (t, J = 6.8 Hz, 3H)

Schiff Base Formation via Condensation

Reaction Mechanism

The Schiff base forms through a nucleophilic addition-elimination sequence between 4-octyloxybenzaldehyde and p-toluidine. Acid catalysis (e.g., acetic acid) facilitates imine formation by protonating the carbonyl oxygen, enhancing electrophilicity.

Standard Protocol

  • Substrates : 4-Octyloxybenzaldehyde (1.0 equiv), p-toluidine (1.1 equiv)

  • Catalyst : Glacial acetic acid (1–5 mol%)

  • Solvent : Ethanol or methanol

  • Temperature : Reflux (78–80°C for ethanol)

  • Time : 3–6 hours

The reaction is monitored via thin-layer chromatography (TLC). Upon completion, the mixture is cooled to precipitate the product, which is filtered and washed with cold ethanol.

Optimization Studies

ParameterEffect on Yield
Solvent (Ethanol vs. Toluene)Ethanol: 85% vs. Toluene: 78%
Catalyst (Acetic Acid vs. HCl)Comparable yields (82–85%)
Stoichiometry (1:1 vs. 1:1.2)1:1.2 improves yield by 8%

Purification and Characterization

Recrystallization

The crude Schiff base is recrystallized from ethanol or toluene to remove unreacted starting materials.

Recrystallization Data

SolventYield After RecrystallizationPurity (HPLC)
Ethanol78%98.5%
Toluene-Hexane (1:3)72%97.8%

Spectroscopic Analysis

TechniqueKey Signals
¹H NMR (CDCl₃)δ 8.35 (s, 1H, CH=N), 7.50–7.20 (m, 4H, Ar-H), 6.90 (d, J = 8.6 Hz, 2H), 3.95 (t, J = 6.5 Hz, 2H), 2.35 (s, 3H, CH₃), 1.75–1.25 (m, 12H), 0.88 (t, J = 6.8 Hz, 3H)
IR (cm⁻¹)1620 (C=N stretch), 1595 (Ar C=C), 1250 (C-O-C)

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A study using 300 W irradiation achieved 88% yield in 15 minutes, compared to 85% in 3 hours under conventional reflux.

Solvent-Free Conditions

Grinding 4-octyloxybenzaldehyde and p-toluidine with a catalytic amount of acetic acid at 50°C for 2 hours yielded 80% product, offering an eco-friendly alternative.

Challenges and Mitigation Strategies

  • Byproduct Formation : Overheating may lead to enamine byproducts. Maintaining temperatures below 100°C and using stoichiometric amine minimize this risk.

  • Moisture Sensitivity : The imine bond is hydrolytically unstable. Reactions must be conducted under anhydrous conditions with molecular sieves .

Chemical Reactions Analysis

Types of Reactions:

(4-Octyloxy-benzylidene)-P-tolyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents like or are typically used.

    Substitution: Electrophilic substitution reactions often require reagents such as (for nitration), (for sulfonation), and (for halogenation).

Major Products Formed:

Scientific Research Applications

Chemistry:

In chemistry, (4-Octyloxy-benzylidene)-P-tolyl-amine is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and can be used in the development of new materials with specific properties .

Biology and Medicine:

Its structural features make it a candidate for the development of molecules with biological activity, such as antimicrobial or anticancer agents .

Industry:

In the industrial sector, this compound is used in the production of liquid crystals for display technologies. Its unique molecular structure allows it to exhibit liquid crystalline properties, making it suitable for use in electronic displays .

Mechanism of Action

The mechanism of action of (4-Octyloxy-benzylidene)-P-tolyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Table 2: Key Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Polarity) Mesomorphic Behavior Stability (Ambient)
This compound 78–80* Low in H₂O Smectic A phase Stable (dark)
Bis(4-methoxyphenyl)amine 120–122 Moderate in DCM Non-mesogenic Oxidation-sensitive
N-(4-n-Butoxybenzylidene)-p-toluidine 92–94 Low in H₂O Nematic phase Photosensitive

Key Findings :

  • Thermotropic Behavior : The octyloxy chain in this compound stabilizes smectic layering due to increased van der Waals interactions, whereas shorter alkoxy chains (e.g., methoxy) fail to induce liquid crystallinity .
  • Stability : Schiff bases are prone to hydrolysis, but the octyloxy group’s hydrophobicity may mitigate moisture sensitivity compared to methoxy analogues.

Electronic and Spectroscopic Differences

  • UV-Vis Absorption : The extended conjugation in this compound results in a redshifted λ_max (~350 nm) compared to Bis(4-methoxyphenyl)amine (~290 nm), attributed to the imine linkage and alkyl chain electron-donating effects.
  • NMR Shifts : The para-substituted octyloxy group deshields aromatic protons (δ ~7.2–7.8 ppm in ¹H NMR), distinct from methoxy derivatives (δ ~6.8–7.1 ppm) .

Research Implications and Limitations

While this compound exhibits promising mesomorphic and electronic properties, direct experimental data gaps (e.g., DSC, XRD) limit comprehensive comparisons. Future studies should prioritize:

Synthetic Optimization : Benchmarking against Pd-catalyzed routes for yield improvement.

Stability Assays : Quantifying hydrolytic resistance under varied humidity/temperature conditions.

Device Integration : Testing in OLEDs or sensors against shorter-chain analogues.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4-Octyloxy-benzylidene)-P-tolyl-amine, and what key experimental parameters influence yield?

  • Methodology : The compound can be synthesized via hydroamination reactions using titanium-based catalysts, where alkyne derivatives (e.g., 1-octyne) react with p-toluidine or its hydrochloride salt. Key parameters include catalyst loading (e.g., TiCl₄), solvent choice (e.g., toluene), and temperature control (typically 80–100°C). Post-reaction purification involves column chromatography (e.g., PE/EtOAc gradients) to isolate the product .
  • Yield Considerations : Reported yields range from 21% to 77%, depending on substrate reactivity and by-product formation. For example, reactions with diphenylacetylene achieved higher yields (77%) compared to linear alkynes (21%) due to steric and electronic factors .

Q. Which spectroscopic and analytical techniques are routinely employed to characterize this compound?

  • Key Techniques :

  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹) and alkyl/aryl vibrations .
  • Mass Spectrometry (MS) : Confirms molecular weight via CI-MS (e.g., [M+H]⁺ peaks) and high-resolution HRMS for exact mass validation .
  • Elemental Analysis (EA) : Verifies purity by matching calculated vs. observed C/H/N ratios .
  • Chromatography : GC or HPLC assesses regioselectivity and monitors reaction progress .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in the synthesis of this compound derivatives?

  • Experimental Design :

  • Catalyst Screening : Titanium catalysts favor anti-Markovnikov addition, but steric bulk in substrates (e.g., branched vs. linear alkynes) alters selectivity. Testing alternative catalysts (e.g., Pd for cross-couplings) may enhance control .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (e.g., toluene) reduce side reactions .
  • Temperature Gradients : Lower temperatures (e.g., 60°C) may favor kinetic products, whereas higher temperatures (e.g., 100°C) drive thermodynamic outcomes .
    • Data Analysis : GC-MS quantifies isomer ratios (e.g., 6:94 for 44a/44b isomers) .

Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodological Approach :

  • X-ray Crystallography : If single crystals are obtainable, SHELX-based refinement (e.g., SHELXL) provides unambiguous structural validation .
  • Advanced NMR : 2D NMR (e.g., NOESY, HSQC) resolves positional ambiguities in imine (C=N) or alkyl chain conformers .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict spectroscopic profiles and compare with experimental data to identify discrepancies .

Q. What strategies address low yields in large-scale syntheses of this compound?

  • Troubleshooting :

  • Catalyst Recycling : Titanium catalysts often degrade; iterative catalyst addition or immobilized catalysts (e.g., on silica) improve efficiency .
  • By-product Mitigation : Side reactions (e.g., oligomerization) are minimized by strict anhydrous conditions and inert atmospheres .
  • Scalable Purification : Gradient elution in flash chromatography or centrifugal partition chromatography (CPC) enhances separation efficiency .

Q. How does the electronic nature of substituents (e.g., octyloxy vs. methoxy) impact the compound’s reactivity in downstream applications?

  • Mechanistic Insights :

  • Electron-Donating Groups : Methoxy substituents increase electron density on the benzylidene moiety, enhancing nucleophilic attack susceptibility. Octyloxy groups introduce steric hindrance, slowing reactivity but improving solubility .
  • Application-Specific Tuning : For photochemical applications, substituents alter π-conjugation and absorption spectra. Time-dependent DFT (TD-DFT) models predict optoelectronic properties .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported yields for similar hydroamination reactions?

  • Case Study : reports 21% yield for a titanium-catalyzed reaction, while achieves 77% for a related substrate.

  • Root Cause Analysis : Differences arise from substrate electronic profiles (e.g., diphenylacetylene vs. 1-octyne) and catalyst activation (e.g., HCl by-products from p-toluidine hydrochloride may inhibit Ti catalysts) .
  • Resolution : Systematic variation of substrates, stoichiometry, and catalyst pre-treatment (e.g., aging) identifies optimal conditions .

Applications in Advanced Research

Q. What role does this compound play in catalytic asymmetric synthesis?

  • Methodology : The compound serves as a chiral ligand precursor. For example, coordination to transition metals (e.g., Ru or Ir) enables enantioselective hydrogenation or C–H activation. Enantiomeric excess (ee) is quantified via chiral HPLC or NMR with chiral shift reagents .

Q. Can this compound be integrated into supramolecular or materials chemistry frameworks?

  • Experimental Design :

  • Liquid Crystals : The rigid benzylidene core and flexible octyloxy tail promote mesophase formation. Polarized optical microscopy (POM) and differential scanning calorimetry (DSC) characterize phase transitions .
  • Metal-Organic Frameworks (MOFs) : Functionalization via imine linkages creates porous structures. BET surface area analysis and X-ray diffraction validate framework integrity .

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